molecular formula C14H11N3O B1665480 N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide CAS No. 219501-57-2

N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide

Cat. No.: B1665480
CAS No.: 219501-57-2
M. Wt: 237.26 g/mol
InChI Key: WTPBNYGXGYMXNL-UHFFFAOYSA-N
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Description

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive.

Properties

CAS No.

219501-57-2

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-cyano-N-naphthalen-1-ylaziridine-1-carboxamide

InChI

InChI=1S/C14H11N3O/c15-8-11-9-17(11)14(18)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,9H2,(H,16,18)

InChI Key

WTPBNYGXGYMXNL-UHFFFAOYSA-N

SMILES

C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N

Canonical SMILES

C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMP423;  AMP-423;  AMP 423.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
Reactant of Route 2
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
Reactant of Route 3
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
Reactant of Route 4
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
Reactant of Route 5
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
Reactant of Route 6
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide

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